

Application Notes and Protocols for 1,1,1-Triiodoethane (Iodoform)

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Compound of Interest

Compound Name: 1,1,1-Triiodoethane

Cat. No.: B14751598

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For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview of the applications and reaction protocols for **1,1,1-triiodoethane**, commonly known as iodoform (CHI_3). The primary focus is on its role in the haloform reaction, a key transformation in organic synthesis and qualitative analysis.

Application Notes

1,1,1-Triiodoethane is a pale yellow, crystalline solid with a distinctive, penetrating odor. Its primary utility in a laboratory setting stems from the iodoform reaction, where it is the characteristic product formed from the reaction of a methyl ketone (or a substrate that can be oxidized to a methyl ketone) with iodine in the presence of a base.

Key Applications:

- **Qualitative Analysis:** The formation of the yellow iodoform precipitate serves as a reliable chemical test for the presence of methyl ketones or secondary alcohols with a methyl group on the alpha-carbon.
- **Synthetic Chemistry:** The iodoform reaction is a valuable method for converting methyl ketones into carboxylic acids with one less carbon atom. The reaction proceeds via the cleavage of the methyl group, which forms iodoform, and the conversion of the remaining acyl group into a carboxylate salt.

- **Precursor for Radical Reactions:** Although less common, the weak C-I bond in iodoform allows it to serve as a source of iodine radicals upon photolysis or thermolysis, potentially initiating radical polymerization or other radical-mediated transformations.
- **Pharmaceutical Applications:** Historically, iodoform was used as an antiseptic and disinfectant for wounds and sores, a practice now largely superseded by more effective agents. In modern drug development, the iodoform reaction is primarily a synthetic tool for accessing carboxylic acid intermediates required for the synthesis of more complex pharmaceutical agents.

Experimental Protocols

Protocol 1: Synthesis of Benzoic Acid from Acetophenone via the Iodoform Reaction

This protocol details the conversion of a methyl ketone (acetophenone) to a carboxylic acid (benzoic acid).

Materials:

- Acetophenone
- Sodium hydroxide (NaOH)
- Iodine (I₂)
- Potassium iodide (KI) (to aid iodine dissolution)
- Diethyl ether or other suitable extraction solvent
- Hydrochloric acid (HCl), concentrated
- Sodium thiosulfate (Na₂S₂O₃) solution, 5%
- Distilled water
- Round-bottom flask, reflux condenser, heating mantle, separatory funnel, beaker, Buchner funnel, filter paper

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask, dissolve 10.0 g of sodium hydroxide in 100 mL of distilled water. Add 5.0 g of acetophenone to this solution.
- **Addition of Iodine:** Prepare the iodine solution by dissolving 12.7 g of iodine and 25 g of potassium iodide in 50 mL of distilled water. Slowly add this iodine solution to the stirred acetophenone/NaOH mixture in the flask.
- **Reaction:** The mixture will turn dark and cloudy. Gently heat the flask to 60°C using a water bath on a heating mantle for approximately 30 minutes, with continuous stirring. The yellow precipitate of iodoform (**1,1,1-triiodoethane**) should form.
- **Work-up:** Cool the reaction mixture to room temperature. Remove the excess iodine by adding 5% sodium thiosulfate solution dropwise until the dark color disappears.
- **Isolation of Iodoform (Optional):** The yellow iodoform precipitate can be collected by vacuum filtration, washed with cold water, and air-dried.
- **Isolation of Carboxylic Acid:** Filter the remaining reaction mixture to remove the iodoform. Transfer the filtrate to a separatory funnel.
- **Extraction:** Wash the aqueous solution with 2 x 30 mL portions of diethyl ether to remove any unreacted starting material. Discard the organic layers.
- **Precipitation:** Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise until the precipitation of benzoic acid is complete (check with pH paper, pH ~2).
- **Final Product Isolation:** Collect the white precipitate of benzoic acid by vacuum filtration. Wash the solid with a small amount of ice-cold water.
- **Drying:** Dry the product in a desiccator or a low-temperature oven. Determine the yield and characterize the product (e.g., by melting point).

Safety Precautions:

- Handle sodium hydroxide and concentrated hydrochloric acid with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Iodine is corrosive and can cause stains. Avoid inhalation of its vapors.
- Diethyl ether is extremely flammable; ensure there are no ignition sources nearby.

Protocol 2: Qualitative Test for Methyl Ketones (The Iodoform Test)

This protocol describes a rapid test to determine the presence of a methyl ketone or a related structure.

Materials:

- Test compound (unknown)
- Sodium hydroxide solution, 10%
- Iodine-potassium iodide (I_2/KI) solution (as prepared in Protocol 1)
- Test tubes

Procedure:

- Dissolve approximately 0.1 g or 5-10 drops of the test compound in 2 mL of water or a suitable solvent (like dioxane if insoluble in water) in a test tube.
- Add 2 mL of 10% sodium hydroxide solution and mix well.
- Slowly add the I_2/KI solution dropwise, shaking the test tube, until the dark brown color of the iodine persists.
- Warm the mixture gently in a 60°C water bath for a few minutes. If the brown color fades, add more I_2/KI solution until the color persists for at least two minutes at 60°C.
- Add a few drops of 10% NaOH solution to remove the excess iodine.

- Allow the test tube to stand for 10-15 minutes.
- Observation: The formation of a pale yellow precipitate with a characteristic "antiseptic" smell indicates a positive test, confirming the presence of a methyl ketone or a structure that can be oxidized to one.

Quantitative Data

The yield of carboxylic acid from the iodoform reaction can vary based on the substrate and reaction conditions. The table below summarizes representative data for the conversion of various methyl ketones.

Substrate	Product	Typical Yield (%)	Reaction Temperature (°C)
Acetone	Acetic Acid	45-55%	60-70
Acetophenone	Benzoic Acid	85-95%	55-65
2-Butanone	Propanoic Acid	70-80%	60-70
Cyclopropyl methyl ketone	Cyclopropanecarboxylic acid	60-70%	50-60

Visualizations

Workflow for Carboxylic Acid Synthesis via Iodoform Reaction

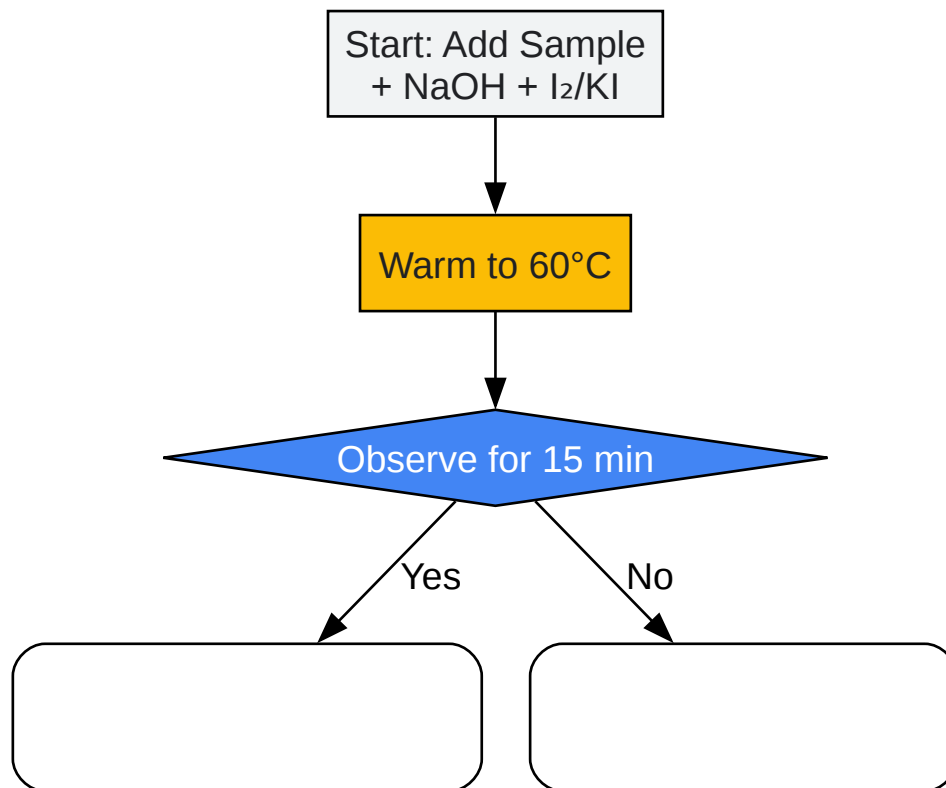


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Caption: Workflow for synthesizing a carboxylic acid from a methyl ketone.

Logical Flow for the Qualitative Iodoform Test

Logic: Qualitative Iodoform Test

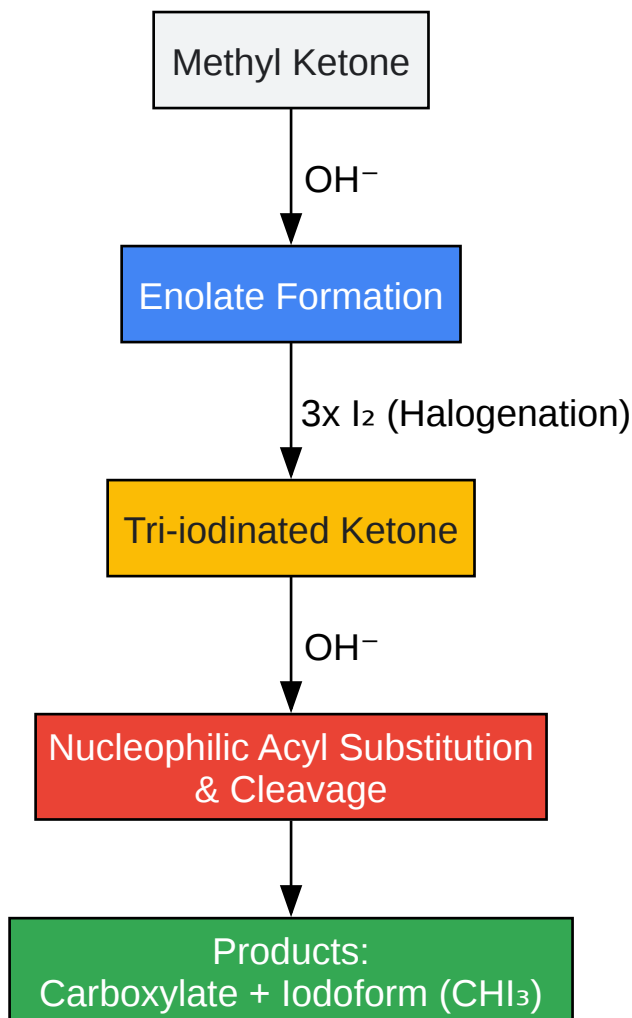


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Caption: Decision tree for the qualitative iodoform test.

Simplified Mechanism of the Iodoform Reaction

Mechanism: Iodoform Reaction



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Caption: Key mechanistic steps of the iodoform reaction.

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